Mc-Val-Cit-PABC-PNP

Catalog No.
S003282
CAS No.
159857-81-5
M.F
C35H43N7O11
M. Wt
737.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mc-Val-Cit-PABC-PNP

CAS Number

159857-81-5

Product Name

Mc-Val-Cit-PABC-PNP

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C35H43N7O11

Molecular Weight

737.8 g/mol

InChI

InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1

InChI Key

HYSPJPGXSALJRR-DHIFEGFHSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O

Description

Mc-Val-Cit-PABC-PNP is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds, such as doxorubicin or monomethyl auristatin E (MMAE;). ADCs target specific cell populations to induce a selective response, such as cell death in cancer cells.
Mc-Val-Cit-PABC-PNP is a cathepsin cleavable ADC peptide linker. For example, FDA approved drug, brentuximab vedotin, adopts this linker.

Function of Mc-Val-Cit-PABC-PNP in ADCs

Mc-Val-Cit-PABC-PNP acts as a linker molecule within an ADC. It has two crucial functions:

  • Conjugation to Antibody: The maleimido group (Mc) of Mc-Val-Cit-PABC-PNP can be linked to the antibody through cysteine residues. This creates a stable bond between the antibody and the linker.
  • Drug Attachment and Release: The p-nitrophenyl carbonate (PNP) group of Mc-Val-Cit-PABC-PNP can be conjugated to potent anticancer drugs. The linker is designed to be cleaved by cathepsins, enzymes found within lysosomes of tumor cells. This cleavage releases the cytotoxic drug specifically inside the cancer cells, minimizing damage to healthy tissues.

Advantages of Mc-Val-Cit-PABC-PNP as a Linker

  • Cathepsin-Cleavable: The linker is susceptible to cleavage by cathepsins, promoting targeted drug release within tumor cells.
  • Stability: The linker is relatively stable in circulation, reducing the risk of premature drug release.

Mc-Val-Cit-PABC-PNP, also known as Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol, is a peptide linker primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that enables selective cleavage by specific proteases, particularly cathepsin B, which is overexpressed in various cancers. The design of Mc-Val-Cit-PABC-PNP allows for the release of cytotoxic agents upon cleavage, thereby enhancing the therapeutic efficacy of ADCs while minimizing systemic toxicity to healthy tissues .

The primary chemical reaction involving Mc-Val-Cit-PABC-PNP is its cleavage by cathepsin B, which hydrolyzes the peptide bond between L-valine and L-citrulline. This cleavage results in the release of the drug payload linked to the PABC-PNP moiety. The reaction pathway can be summarized as follows:

  • Enzymatic Cleavage: Cathepsin B recognizes and binds to the Mc-Val-Cit peptide bond.
  • Hydrolysis: The enzyme catalyzes the hydrolysis of this bond, leading to the release of the attached drug.
  • Spontaneous Elimination: Following hydrolysis, a spontaneous 1,6-elimination occurs, releasing the cytotoxic agent and leaving behind a non-toxic fragment .

Mc-Val-Cit-PABC-PNP exhibits significant biological activity due to its ability to selectively deliver cytotoxic agents to cancer cells. The compound's design ensures that it remains stable in circulation but becomes activated in the presence of cathepsin B. This selectivity minimizes off-target effects and enhances the therapeutic index of ADCs. Studies have demonstrated that ADCs utilizing this linker show improved efficacy against various tumor types while maintaining lower toxicity profiles compared to traditional chemotherapeutics .

Several synthesis methods have been developed for Mc-Val-Cit-PABC-PNP, focusing on optimizing yield and purity. A notable method involves a multi-step synthesis starting from L-citrulline and L-valine:

  • Initial Coupling: L-citrulline is coupled with L-valine using standard peptide coupling reagents.
  • Formation of PABC: The p-aminobenzyl alcohol spacer is introduced through additional coupling reactions.
  • Final Activation: The maleimidocaproyl group is added to form Mc-Val-Cit-PABC-PNP, typically involving activation with N,N'-disuccinimidyl carbonate in dimethylformamide .

This method has been refined to improve yields and reduce epimerization issues, achieving up to 95% yield in some cases.

Mc-Val-Cit-PABC-PNP is primarily used in the formulation of antibody-drug conjugates for cancer therapy. Its applications include:

  • Targeted Cancer Therapy: Enhancing the delivery of cytotoxic drugs specifically to tumor cells.
  • Research Tools: Serving as a model linker in studies aimed at understanding ADC mechanisms and optimizing their designs.
  • Pharmaceutical Development: Utilized in developing new ADCs targeting various malignancies, leveraging its stability and selective cleavage properties .

Interaction studies involving Mc-Val-Cit-PABC-PNP focus on its stability in biological systems and its interaction with cathepsin B. These studies indicate that:

  • The compound remains stable in plasma for extended periods (half-lives of approximately 6 days in mice), allowing for effective drug delivery without premature release.
  • Upon reaching tumor sites where cathepsin B is overexpressed, rapid cleavage occurs, facilitating targeted drug release .

Such studies are vital for assessing the pharmacokinetics and pharmacodynamics of ADCs using this linker.

Several compounds share structural similarities with Mc-Val-Cit-PABC-PNP, particularly those used as linkers in antibody-drug conjugates. These include:

Compound NameStructure FeaturesUnique Aspects
Mc-Val-Cit-PABContains a maleimidocaproyl groupHigh stability and specific cathepsin B cleavage
Val-CitSimple dipeptide linker without additional moietiesLess selective; broader cleavage by proteases
Acetyl-L-valine-L-citrullineLacks specific cleavable moietyMore susceptible to non-specific cleavage
Mc-Val-Cit-PEGIncorporates polyethylene glycol chainsImproved solubility but reduced targeting

Mc-Val-Cit-PABC-PNP stands out due to its specific enzymatic cleavage mechanism and enhanced stability compared to other linkers, making it particularly suitable for ADC applications targeting cancer cells .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

737.30205521 g/mol

Monoisotopic Mass

737.30205521 g/mol

Heavy Atom Count

53

Appearance

Solid powder

UNII

QY7B3AFP6T

Dates

Modify: 2023-08-15

[1]. Anti-cd70 antibody-drug conjugates and their use for the treatment of cancer and immune disorders

Explore Compound Types